2-(Aminomethyl)phenol hcl
Overview
Description
2-(Aminomethyl)phenol hydrochloride is an organic compound with the molecular formula C7H9NO·HCl. It is a derivative of phenol, where an aminomethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as an intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)phenol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl alcohol with formaldehyde and hydrogen chloride, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Palladium on carbon (Pd/C) for the reduction step.
Solvents: Ethanol or methanol as the solvent.
Industrial Production Methods
In industrial settings, the production of 2-(Aminomethyl)phenol hydrochloride often involves large-scale batch reactors. The process includes:
Raw Materials: 2-nitrobenzyl alcohol, formaldehyde, hydrogen chloride.
Reaction Conditions: Controlled temperature and pressure to ensure high yield and purity.
Purification: Crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenol derivatives.
Scientific Research Applications
2-(Aminomethyl)phenol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)phenol hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The phenol group can undergo oxidation-reduction reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Lacks the aminomethyl group, leading to different reactivity and applications.
4-Aminomethylphenol: The position of the aminomethyl group affects its chemical properties and uses.
2-(Aminomethyl)-4-chlorophenol:
Uniqueness
2-(Aminomethyl)phenol hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of an aminomethyl group and a phenol group provides versatility in synthesis and research.
Properties
IUPAC Name |
acetic acid;2-(aminomethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.C2H4O2/c8-5-6-3-1-2-4-7(6)9;1-2(3)4/h1-4,9H,5,8H2;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPMSURBDPOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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